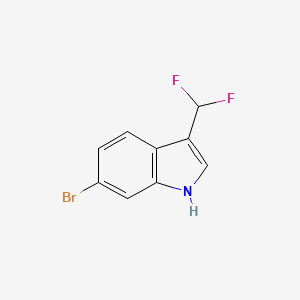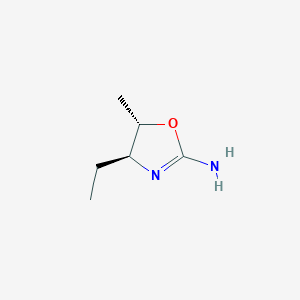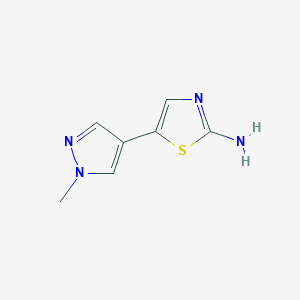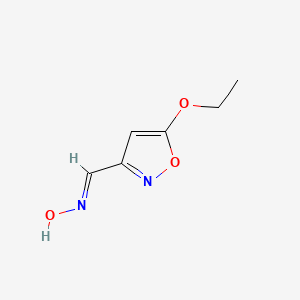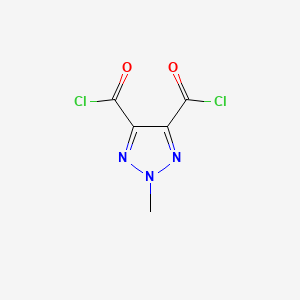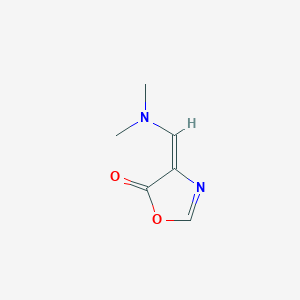
4-((Dimethylamino)methylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethylamino)methylene)oxazol-5(4H)-one: oxazol-5-(4H)-one , belongs to the oxazolone family These compounds have garnered attention due to their diverse reactivity and potential applications
-
History and Nomenclature: : Oxazolones have been studied for their synthetic versatility and biological relevance. The compound’s name reflects its structure: an oxazole ring fused with a cyclic ketone (lactone) functionality.
-
General Reactivity: : Oxazolones participate in various chemical transformations, making them valuable building blocks for organic synthesis.
Preparation Methods
Synthetic Routes::
Decarboxylative β-C-Glycosylation:
- While specific industrial methods for this compound may not be widely documented, research continues to explore scalable and sustainable approaches.
Chemical Reactions Analysis
Reactivity::
Oxidation: Oxazol-5(4H)-ones can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions occur at the oxazole ring.
Cycloadditions: These compounds participate in cycloaddition reactions.
Oxidation: Oxidants like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.
Cycloadditions: Diels-Alder reactions or other cycloaddition methodologies.
- Oxazol-5(4H)-one derivatives yield various products based on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as building blocks in diversity-oriented synthesis (DOS) for drug discovery.
Biology: Investigated for potential bioactivity and as scaffolds for enzyme inhibitors.
Medicine: May exhibit pharmacological effects, but further studies are needed.
Mechanism of Action
- The precise mechanism by which oxazol-5(4H)-one exerts its effects depends on its specific context (e.g., as a drug candidate or catalyst). Further research is essential to elucidate molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Oxazol-5(4H)-one’s combination of oxazole and lactone functionalities sets it apart.
Similar Compounds: Other oxazolones, such as oxazol-4-ones and related heterocycles, share similarities but differ in substituents and reactivity.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)3-5-6(9)10-4-7-5/h3-4H,1-2H3/b5-3+ |
InChI Key |
XTEDPIFDOKZLIF-HWKANZROSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)OC=N1 |
Canonical SMILES |
CN(C)C=C1C(=O)OC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
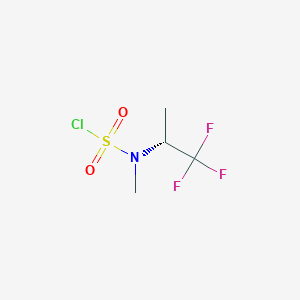
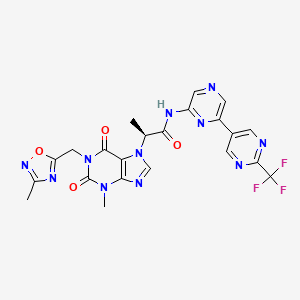
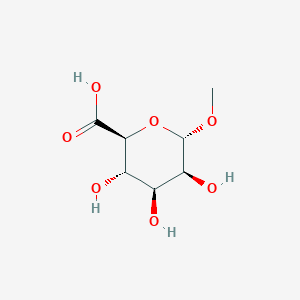
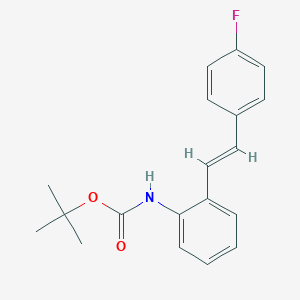
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
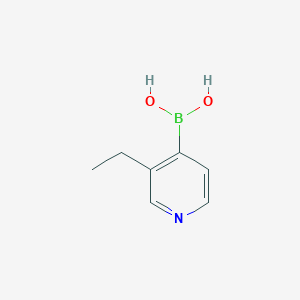
![2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12868421.png)
